
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MI-2 and is a potent inhibitor of the MDM2-p53 interaction. MI-2 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
Scientific Research Applications
Conformational Isomers and Cytosine Complexation : Pyrid-2-yl ureas, including structures similar to "1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea", have been studied for their equilibria between conformational isomers and their ability to bind cytosine. These studies reveal insights into the molecular interactions and binding capacities of such compounds (Chien et al., 2004).
Metallo-Supramolecular Macrocycles : Research into di-(m-pyridyl)-urea ligands, closely related to the compound of interest, shows their use in forming metallo-supramolecular macrocycles. These macrocycles demonstrate the compound's potential in complex molecular assemblies and its utility in the field of supramolecular chemistry (Troff et al., 2012).
Anticancer Agent Research : A series of derivatives including 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea, which are structurally related to the compound , have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This indicates potential therapeutic applications in oncology (Feng et al., 2020).
Anion Binding and Ligand Synthesis : Studies on urea derivatives, such as 1-(3-methylsulfanyl-phenyl)-3-pyridin-2-yl-urea, have explored their ability to bind metal ions and anions. This research is significant for understanding the chemical properties of these compounds and their potential use in coordination chemistry (Qureshi et al., 2009).
Mannich Bases and Corrosion Inhibition : The synthesis and characterization of Mannich bases related to pyridin-4-yl ureas, like the compound , have been investigated for their role as corrosion inhibitors. This research offers insights into the industrial applications of these compounds (Jeeva et al., 2015).
Fluorescent Sensors and Organic Acids : Pyrid-2-yl ureas have been synthesized as fluorescent sensors for organic acids, demonstrating the compound's utility in analytical chemistry and sensor development (Jordan et al., 2010).
properties
IUPAC Name |
1-(1-methylindol-3-yl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-20-11-14(13-7-2-3-8-15(13)20)19-16(21)18-10-12-6-4-5-9-17-12/h2-9,11H,10H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGILJDQATSZVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

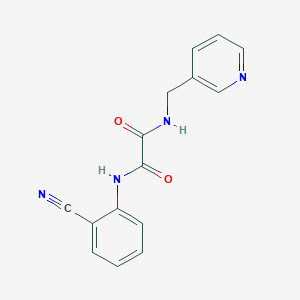
![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2620768.png)
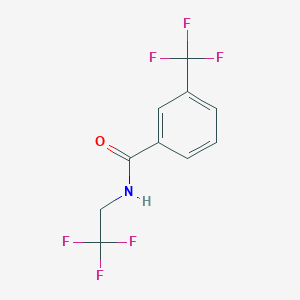

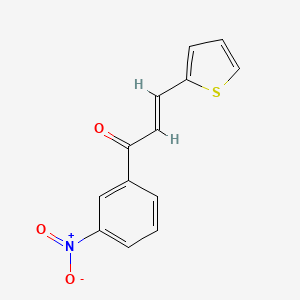
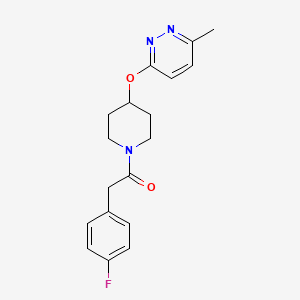
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2620778.png)
![N-Methyl-3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide](/img/structure/B2620780.png)
![4-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2620781.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2620783.png)
![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2620784.png)
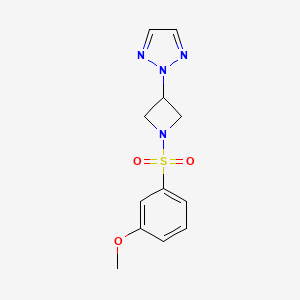
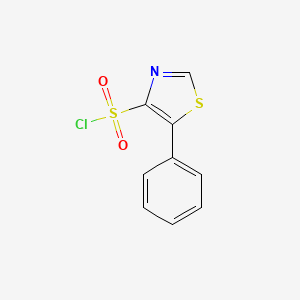
![Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate](/img/structure/B2620788.png)